1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Description

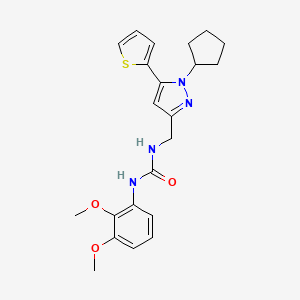

This compound is a urea derivative featuring a pyrazole core substituted with a cyclopentyl group at the N1 position and a thiophen-2-yl moiety at the C5 position. The urea linkage connects the pyrazole-methyl group to a 2,3-dimethoxyphenyl aromatic ring. The thiophene and dimethoxyphenyl substituents may enhance lipophilicity and π-π stacking interactions, while the cyclopentyl group could influence steric bulk and conformational stability.

Properties

IUPAC Name |

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-28-19-10-5-9-17(21(19)29-2)24-22(27)23-14-15-13-18(20-11-6-12-30-20)26(25-15)16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8,14H2,1-2H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGKEQGURGMXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea represents a novel class of organic compounds with potential therapeutic applications. Its unique structural features, including a pyrazole ring, cyclopentyl group, and thiophene moiety, suggest significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H24N4O2S

- Molecular Weight : 348.5 g/mol

- Key Functional Groups : Pyrazole, Urea, Thiophene, Dimethoxyphenyl

The compound's structure is pivotal to its biological activity, influencing its interaction with various biological targets.

Preliminary studies indicate that compounds with similar structures can modulate inflammatory pathways and interact with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds like this one may inhibit enzymes involved in inflammation, leading to reduced levels of pro-inflammatory mediators.

- Receptor Modulation : It may act as a modulator for various receptors involved in pain and inflammation pathways.

Therapeutic Potential

Research suggests that this compound could be beneficial in treating conditions such as:

- Inflammatory Diseases : Due to its potential to reduce inflammation.

- Pain Management : By modulating pain pathways.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of structurally related compounds found that they significantly decreased pro-inflammatory cytokines in vitro. The compound demonstrated similar effects in preliminary assays.

Case Study 2: Anticancer Properties

Research on similar urea derivatives has shown promising anticancer activity against various cell lines. The compound's ability to induce apoptosis in cancer cells could be explored further.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | Urea linkage instead of benzamide | Different pharmacological profiles |

| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | Urea linkage with methoxy substitution | Variations influence solubility and activity |

| 2-chloro-N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)benzamide | Contains benzamide moiety | Significant anti-inflammatory potential |

Toxicity and Safety Profile

While the biological activities are promising, understanding the toxicity profile is essential. Initial studies suggest lower toxicity compared to similar compounds, but comprehensive toxicity assessments are necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several urea-pyrazole derivatives reported in the literature. Below is a detailed comparison based on substituents, synthesis, and physicochemical properties:

Key Observations

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,3-dimethoxyphenyl group (electron-donating) contrasts with the 2,3-dichlorophenyl group in (electron-withdrawing), which impacts electronic distribution and binding affinity. Heterocyclic Moieties: Thiophene (target compound) vs. Thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyrimidine’s nitrogen atoms facilitate polar contacts .

Synthetic Methodologies :

- Pd-catalyzed cross-coupling (e.g., in ) is a common strategy for integrating aryl/heteroaryl groups. The target compound’s thiophene incorporation likely follows similar protocols.

- Urea formation often employs carbodiimides (e.g., EDC) or direct amine-isocyanate reactions, as seen in .

Spectroscopic Characterization: IR and NMR data (e.g., NH stretches at 3300–3350 cm⁻¹, aromatic proton signals at δ 6.8–7.5 ppm) are critical for confirming urea and aromatic substituents, consistent with methods in .

Hydrogen-Bonding Patterns :

- The urea group (–NH–CO–NH–) forms robust hydrogen bonds, a feature exploited in molecular recognition (e.g., kinase inhibitors). Graph set analysis (as in ) could map these interactions in crystalline forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.